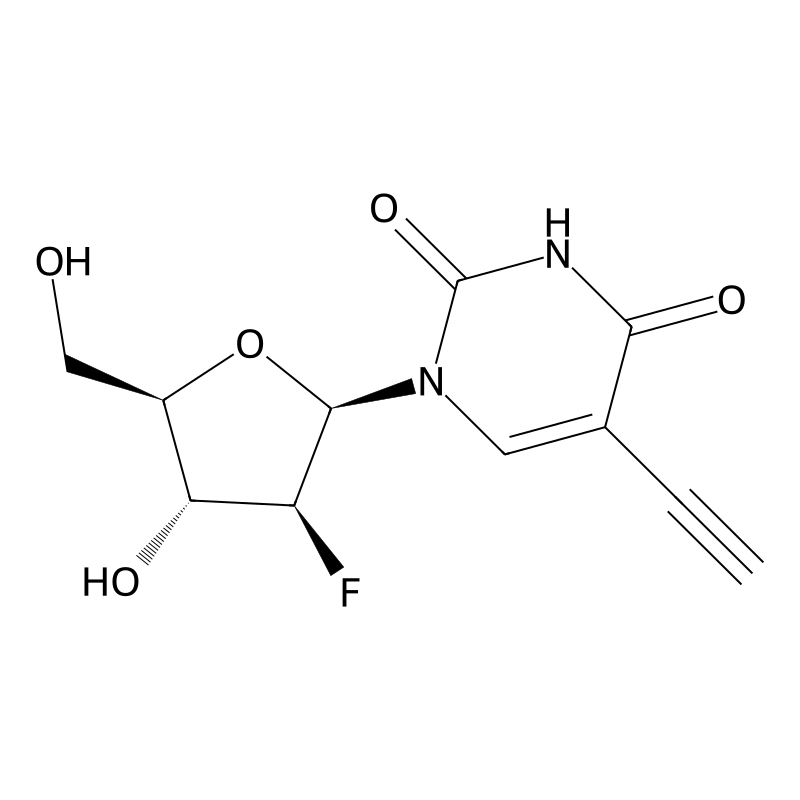1-(2-Deoxy-2-Fluoro-Beta-D-Arabinofuranosyl)-5-Ethynylpyrimidine-2,4(1h,3h)-Dione

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
1-(2-Deoxy-2-Fluoro-Beta-D-Arabinofuranosyl)-5-Ethynylpyrimidine-2,4(1H,3H)-Dione is a nucleoside analog characterized by the presence of a fluorine atom at the 2-deoxy position of the arabinofuranose sugar and an ethynyl group at the 5-position of the pyrimidine ring. This compound is notable for its structural modifications that enhance its biological activity against viral infections, particularly herpes simplex virus types 1 and 2.
Antiviral Activity
FEAU has been investigated for its antiviral properties, particularly against herpes simplex viruses (HSV) types 1 and 2. Studies have shown that FEAU exhibits activity comparable to acyclovir, a commonly used antiviral drug, in some models of HSV infection.
- Source: 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethyluracil. A highly selective antiherpes simplex agent:
Mechanism of Action
FEAU's antiviral activity is believed to be similar to that of other nucleoside analogs. It enters virus-infected cells and gets incorporated into viral DNA by viral enzymes. This incorporation disrupts the normal function of viral DNA, leading to inhibition of viral replication.
Potential Advantages
FEAU has some potential advantages over other nucleoside analogs, including:
- Lower cellular toxicity: Studies suggest that FEAU may be less toxic to human cells compared to other nucleoside analogs.
- Selective targeting: FEAU may be more specific for viral DNA synthesis compared to cellular DNA synthesis.
- Condensation Reactions: The synthesis often involves the condensation of modified sugars with pyrimidine derivatives. For instance, the reaction of 3,5-dibenzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide with a pyrimidine derivative can yield the desired nucleoside .
- Deprotection: Following synthesis, protective groups are removed through aminolysis to yield the active nucleoside form .
- Phosphorylation: Like other nucleosides, it can be phosphorylated by kinases to form triphosphate derivatives, which are crucial for its antiviral activity.
1-(2-Deoxy-2-Fluoro-Beta-D-Arabinofuranosyl)-5-Ethynylpyrimidine-2,4(1H,3H)-Dione exhibits significant antiviral properties. Studies indicate that it has comparable efficacy to established antiviral agents like acyclovir against herpes simplex viruses. It shows lower cellular toxicity and a similar affinity for thymidine kinases encoded by both HSV types compared to traditional nucleosides .
The synthesis of this compound typically involves several steps:
- Synthesis of Sugar Moiety: The starting material is often a protected form of 2-deoxy-2-fluoro-beta-D-arabinofuranose.
- Formation of Pyrimidine Base: The pyrimidine component is synthesized or obtained from commercially available precursors.
- Coupling Reaction: The sugar and pyrimidine components are coupled under specific conditions to form the nucleoside.
- Deprotection: Protecting groups are removed to yield the final product .
Interaction studies have demonstrated that 1-(2-Deoxy-2-Fluoro-Beta-D-Arabinofuranosyl)-5-Ethynylpyrimidine-2,4(1H,3H)-Dione has a favorable interaction profile with viral enzymes involved in nucleotide metabolism. Its affinity for thymidine kinases allows it to be phosphorylated effectively within infected cells, enhancing its antiviral action while minimizing toxicity to uninfected cells .
Several compounds share structural similarities with 1-(2-Deoxy-2-Fluoro-Beta-D-Arabinofuranosyl)-5-Ethynylpyrimidine-2,4(1H,3H)-Dione:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-(2-Deoxy-2-Fluoro-Beta-D-Arabinofuranosyl)-5-Methyluracil | Methyl group at 5-position | Antiviral | Lower toxicity compared to traditional agents |
| 1-(2-Deoxy-2-Fluoro-Beta-D-Arabinofuranosyl)-5-Iodouracil | Iodine substitution | Antiviral | Enhanced potency against certain viral strains |
| Acyclovir | Guanine analog | Antiviral | Widely used; established efficacy but higher toxicity |
These comparisons highlight the unique modifications in 1-(2-Deoxy-2-Fluoro-Beta-D-Arabinofuranosyl)-5-Ethynylpyrimidine-2,4(1H,3H)-Dione that contribute to its distinct biological profile and potential therapeutic advantages over other nucleoside analogs.






